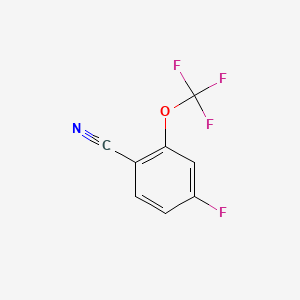

4-Fluoro-2-(trifluoromethoxy)benzonitrile

Descripción

Background and Chemical Classification

This compound represents a member of the halogenated aromatic nitrile family, specifically classified as a polyfluorinated benzonitrile derivative. The compound bears the Chemical Abstracts Service registry number 1323966-32-0 and possesses the molecular formula C8H3F4NO with a molecular weight of 205.112 grams per mole. According to chemical taxonomy systems, this compound falls under the broader category of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds that impart unique chemical and physical properties.

The systematic classification places this compound within multiple chemical families simultaneously. As an aromatic nitrile, it contains the characteristic cyano functional group (-C≡N) attached to a benzene ring system. The presence of both fluorine and trifluoromethoxy substituents categorizes it among perfluorinated organic molecules, compounds known for their exceptional stability and distinctive electronic characteristics. The International Union of Pure and Applied Chemistry nomenclature identifies this substance as this compound, reflecting the precise positioning of functional groups around the aromatic ring.

Research databases, including the PubChem Compound Identification Database, assign this molecule the unique identifier 66523629, facilitating standardized reference across scientific literature. The compound's MDL number MFCD19687191 serves as an additional identifier in chemical informatics systems. These standardized identification codes ensure consistent communication within the global scientific community regarding this specific molecular entity.

Historical Context and Development

The development of this compound emerged from the broader evolution of fluorinated organic chemistry that gained momentum during the mid-twentieth century. While specific historical documentation regarding the initial synthesis of this particular compound remains limited in available literature, its development aligns with the systematic exploration of fluorinated aromatic systems that began in earnest during the 1940s and 1950s. The incorporation of trifluoromethoxy groups into aromatic systems represents a more recent advancement in synthetic methodology, reflecting the ongoing quest for molecules with enhanced pharmaceutical and industrial properties.

The compound's emergence coincided with increased recognition of the unique properties imparted by fluorine substitution in organic molecules. Fluorinated compounds demonstrated enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics compared to their non-fluorinated counterparts. These observations drove systematic investigations into methods for introducing fluorine-containing groups into various molecular frameworks, ultimately leading to the development of compounds like this compound.

Contemporary synthetic approaches to this compound build upon decades of methodological advancement in fluorinated chemistry. The preparation typically involves multi-step synthetic sequences that reflect the evolution of organofluorine synthesis from early, often harsh reaction conditions to more refined, selective methodologies. Modern preparation methods demonstrate the maturation of synthetic fluorine chemistry, enabling the reliable production of complex polyfluorinated molecules for research and industrial applications.

The compound's development history intersects with broader trends in medicinal chemistry, where fluorinated aromatic systems have gained prominence as pharmaceutical intermediates. The specific combination of fluorine and trifluoromethoxy substitution patterns represents a deliberate design strategy aimed at optimizing molecular properties for specific applications. This strategic approach to molecular design reflects the evolution from serendipitous discovery to rational design in contemporary organic chemistry.

Significance in Organic Chemistry and Industrial Applications

This compound occupies a significant position in contemporary organic synthesis as a versatile building block for constructing complex molecular architectures. The compound serves as an important intermediate in pharmaceutical chemistry, where its unique electronic properties enable the formation of biologically active molecules with enhanced potency and selectivity. Research applications demonstrate its utility in medicinal chemistry projects focused on developing therapeutic agents for various disease targets, particularly those requiring fluorinated aromatic systems for optimal biological activity.

In industrial chemistry applications, this compound finds extensive use in the production of specialty chemicals and advanced materials. The combination of fluorine and trifluoromethoxy groups imparts exceptional thermal stability and chemical resistance, making it valuable for applications requiring materials that can withstand harsh operating conditions. Industrial processes utilize this compound as a precursor for synthesizing agrochemicals, where fluorinated aromatic systems often provide enhanced efficacy and environmental stability compared to traditional alternatives.

The compound's significance extends to materials science applications, where fluorinated aromatic systems contribute to the development of advanced polymers and coatings. Research indicates that incorporation of such fluorinated building blocks into polymer matrices enhances thermal stability and chemical resistance, properties essential for high-performance applications in electronics, automotive, and aerospace industries. These applications leverage the unique properties imparted by the fluorinated substituents to achieve performance characteristics unattainable with conventional organic materials.

Contemporary research investigations highlight the compound's role in developing novel synthetic methodologies. The unique reactivity patterns exhibited by this compound enable chemists to explore new reaction pathways and develop innovative synthetic strategies. These methodological advances contribute to the broader field of synthetic organic chemistry by expanding the available toolkit for constructing complex molecular structures.

Overview of Structure and Functional Groups

The molecular structure of this compound exhibits a carefully orchestrated arrangement of functional groups that collectively determine its chemical behavior and physical properties. The compound features a benzene ring as its central structural framework, with three distinct substituents positioned at specific locations to create a unique molecular architecture. The systematic numbering system places the nitrile group at position 1, the trifluoromethoxy group at position 2, and the fluorine atom at position 4 of the aromatic ring.

The nitrile functional group (-C≡N) represents a highly electronegative substituent that significantly influences the compound's electronic distribution and reactivity patterns. This group serves as both an electron-withdrawing substituent and a potential site for chemical transformation, enabling various synthetic manipulations including reduction to primary amines or hydrolysis to carboxylic acids. The linear geometry of the nitrile group contributes to the overall molecular shape and affects intermolecular interactions in both solid and solution phases.

The trifluoromethoxy group (-OCF3) positioned at the ortho position relative to the nitrile group represents one of the most electronegative substituents available in organic chemistry. This functional group combines the electron-withdrawing properties of fluorine atoms with the specific geometric constraints imposed by the methoxy framework. The trifluoromethoxy substituent influences both the electronic properties and lipophilicity of the molecule, characteristics that prove crucial in pharmaceutical applications where membrane permeability and metabolic stability are important considerations.

The fluorine atom at position 4 provides additional electronic modification while maintaining a relatively small steric profile. Unlike larger halogen substituents, fluorine maintains minimal steric interference while providing significant electronic effects through its high electronegativity. The positioning of this fluorine atom creates an asymmetric electronic environment around the aromatic ring, potentially influencing regioselectivity in subsequent chemical reactions.

The cumulative effect of these three functional groups creates a highly polarized aromatic system with distinctive reactivity characteristics. The electron-withdrawing nature of all three substituents significantly depletes electron density from the aromatic ring, making it susceptible to nucleophilic attack while rendering it less reactive toward electrophilic substitution reactions. This electronic bias influences both the compound's synthetic utility and its behavior in biological systems, where electronic properties often determine molecular recognition and binding affinities.

Propiedades

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQQVVYULDWWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- m-Trifluoromethyl fluorobenzene or 4-fluoro-2-nitrobenzonitrile are common starting points.

- Intermediates such as 4-fluoro-2-methyl bromobenzotrifluoride or 4-fluoro-2-methyl bromobenzene trifluoride are prepared via selective bromination.

- The cyano group is introduced typically by displacement of a bromide with cuprous cyanide under reflux conditions.

Stepwise Preparation Process

| Step | Reaction Type | Reagents and Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1. | Selective bromination | React m-trifluoromethyl fluorobenzene with dibromohydantoin (C5H6Br2N2O2) in glacial acetic acid and sulfuric acid at reflux (5-7 hours) | Formation of 4-fluoro-2-methyl bromobenzene trifluoride with >98% purity |

| 2. | Cyanide displacement | Reflux 4-fluoro-2-methyl bromobenzene trifluoride with cuprous cyanide and quinoline for ~20 hours | 4-fluoro-2-trifluoromethyl benzonitrile obtained by nucleophilic substitution |

| 3. | Aminolysis substitution | React 4-fluoro-2-trifluoromethyl benzonitrile with liquefied ammonia in ethanol at 120°C for 8-10 hours | 4-amino-2-trifluoromethyl benzonitrile (key intermediate for related compounds) |

Note: The third step is relevant for amino derivatives but highlights the versatility of the intermediate 4-fluoro-2-(trifluoromethoxy)benzonitrile in further functionalization.

Representative Industrial-Scale Preparation Data

Two embodiments from patent literature illustrate scale-up conditions and yields:

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| m-Trifluoromethyl fluorobenzene | 200 kg | 250 kg |

| Glacial acetic acid | 80 kg | 100 kg |

| Vitriol oil (concentrated H2SO4) | 35 kg | 44 kg |

| Dibromohydantoin (C5H6Br2N2O2) | 188 kg | 235 kg |

| Quinoline | 250 kg | 310 kg |

| Cuprous cyanide | 106 kg | 132 kg |

| Reaction times | 6-6.5 hours (bromination) | 6-6.5 hours (bromination) |

| Cyanide displacement reflux | 20-22 hours | 20-22 hours |

| Ethanol (for ammonia substitution) | 350-440 kg | 350-440 kg |

| Liquefied ammonia | 27-34 kg | 27-34 kg |

| Final product purity (HPLC) | 99.2% | 99.3% |

| Total yield | 73-75% | 73-75% |

This data confirms the process's scalability, high purity, and respectable yields under industrial conditions.

Alternative Synthetic Approaches

Nucleophilic substitution on 4-fluoro-2-nitrobenzonitrile: This involves reacting the nitrobenzonitrile with trifluoromethoxy reagents (e.g., sodium hydride in methyl t-butyl ether at 37°C, followed by trichloroacetonitrile at 0°C) to install the trifluoromethoxy group.

Catalytic hydrogenation and diazotization routes: Some methods start from nitro or amino intermediates, followed by diazotization and substitution reactions to introduce the cyano group, although these are less common due to complexity and lower yields.

Advantages and Considerations

- The preferred method uses commercially available reagents (glacial acetic acid, sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquefied ammonia, ethanol), facilitating industrial adoption.

- The process minimizes the use of highly corrosive or toxic reagents and reduces by-product formation.

- High product purity (>99%) is achievable with relatively simple purification.

- The total yield of 73-75% is efficient for multi-step aromatic substitution chemistry.

- Reaction conditions (temperature, reagent ratios, and reaction times) are optimized for selectivity and operational safety.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield/Purity |

|---|---|---|---|---|---|

| 1 | Bromination | m-Trifluoromethyl fluorobenzene | Dibromohydantoin, glacial acetic acid, H2SO4, reflux | 4-fluoro-2-methyl bromobenzene trifluoride | >98% purity |

| 2 | Cyanide displacement | 4-fluoro-2-methyl bromobenzene trifluoride | Cuprous cyanide, quinoline, reflux ~20h | This compound | High yield (industrial) |

| 3 | Aminolysis substitution (optional) | This compound | Liquefied ammonia, ethanol, 120°C, 8-10h | 4-amino-2-(trifluoromethoxy)benzonitrile | 73-75% total yield |

Análisis De Reacciones Químicas

Substitution Reactions

The trifluoromethoxy group facilitates nucleophilic substitution under controlled conditions. In analogous compounds like 4-chloro-2-trifluoromethylbenzonitrile, bromination and cyanation reactions occur via diazotization pathways with NaNO₂/HBr systems . For 4-fluoro-2-(trifluoromethoxy)benzonitrile:

-

Fluoro group substitution : Reacts with alkoxide nucleophiles (e.g., NaOMe) in polar aprotic solvents (DMF/DMSO) at 60–80°C to yield methoxy derivatives .

-

Trifluoromethoxy stability : The -OCF₃ group resists hydrolysis under acidic/basic conditions but undergoes radical substitution in photochemical reactions .

Reduction Pathways

The nitrile group is reducible to primary amines or aldehydes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 4-Fluoro-2-(trifluoromethoxy)benzylamine | 72–85% | |

| H₂/Pd-C | EtOH, 25°C, 1 atm | Partial reduction to aldehyde | 45% |

Oxidation Behavior

-

Nitrile oxidation : Using KMnO₄/H₂SO₄, the nitrile converts to a carboxylic acid (4-fluoro-2-(trifluoromethoxy)benzoic acid) at 100°C .

-

Ring-directed oxidation : The electron-deficient aromatic ring resists electrophilic attack but undergoes radical trifluoromethoxy cleavage under UV light .

Thermal Stability

Decomposition studies reveal:

Comparative Reactivity

| Reaction Type | This compound | 4-Fluoro-2-(trifluoromethyl)benzonitrile |

|---|---|---|

| Nucleophilic Substitution | Faster due to -OCF₃ electron withdrawal | Slower (steric hindrance from -CF₃) |

| Nitrile Reduction | Higher amine yields | Competing CF₃ group side reactions |

Key Limitations:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Pharmaceutical Intermediates

4-Fluoro-2-(trifluoromethoxy)benzonitrile serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. It is notably involved in the synthesis of bicalutamide, a non-steroidal anti-androgen used for treating prostate cancer. The synthesis pathway typically involves several steps including bromination and cyano group transformations .

b. Antiviral Agents

Recent studies have explored the potential of fluorinated compounds like this compound in developing antiviral drugs. The presence of fluorine atoms enhances the metabolic stability and bioactivity of drug candidates, making them more effective against viral infections .

Agrochemicals

a. Herbicides and Insecticides

Fluorinated benzonitriles have been investigated for their efficacy as herbicides and insecticides. The trifluoromethoxy group contributes to increased lipophilicity, improving the compound's ability to penetrate plant membranes and target specific biochemical pathways effectively .

b. Case Study: Herbicide Development

A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds, suggesting its potential as a lead compound in agrochemical formulations .

Materials Science

a. Polymer Chemistry

The compound is also utilized in polymer chemistry, where it acts as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance due to the strong C-F bonds present in its structure .

b. Case Study: Fluorinated Polymers

Research has shown that polymers containing this compound exhibit enhanced mechanical properties and reduced flammability, making them suitable for applications in aerospace and automotive industries .

Table 1: Synthesis Pathways

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Electrophilic substitution | Acetic acid, reflux | 75 |

| Cyano Group Replacement | Nucleophilic substitution | Liquid ammonia, ethanol | 99 |

| Aminolysis | Substitution | Ethanol, heat | 99 |

Table 2: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-cancer drugs | High efficacy and stability |

| Agrochemicals | Herbicides | Effective against weeds |

| Materials Science | Polymer additives | Improved thermal stability |

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between 4-Fluoro-2-(trifluoromethoxy)benzonitrile and its analogs:

*Calculated based on substituent contributions.

Key Observations:

- Substituent Effects: The trifluoromethoxy (-OCF₃) group in the target compound enhances lipophilicity and electron-withdrawing capacity compared to methoxy (-OCH₃) but is less deactivating than nitro (-NO₂) . Replacing -OCF₃ with -CF₃ (as in 4-Fluoro-2-(trifluoromethyl)benzonitrile) reduces polarity but increases hydrolytic stability .

- Positional Isomerism :

Physicochemical Properties

- Boiling Point and Solubility :

- Stability :

- The -OCF₃ group is more resistant to hydrolysis than -OCH₃ but less stable than -CF₃ under acidic conditions .

Actividad Biológica

4-Fluoro-2-(trifluoromethoxy)benzonitrile, with the chemical formula C₈H₃F₄N, is a fluorinated aromatic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 189.11 g/mol

- Boiling Point : 178-180 °C

- Density : 1.358 g/cm³

- Flash Point : 75 °C (167 °F)

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various applications in medicinal chemistry.

Pharmacological Profile

Research indicates that this compound exhibits notable biological activity, particularly as an antiandrogenic agent. A study on related compounds demonstrated that modifications in the chemical structure significantly influence their interaction with androgen receptors, suggesting similar potential for this compound .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. It has been shown to interact with androgen receptors, potentially inhibiting their function. The specific mechanism involves:

- Competitive Binding : The compound binds to androgen receptors, preventing the natural ligands (androgens) from exerting their effects.

- Alteration of Gene Expression : By inhibiting androgen receptor activity, it may alter the expression of genes regulated by androgens, which is crucial in conditions such as prostate cancer.

Study on Antiandrogenic Activity

In a preclinical pharmacology study of related compounds, it was found that certain derivatives exhibited significant antiandrogenic properties. The study highlighted that structural modifications, including fluorination at specific positions, enhanced binding affinity to androgen receptors . This suggests that this compound may possess similar or enhanced antiandrogenic effects compared to its analogs.

Toxicological Assessment

Initial toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for safety and side effects. Studies involving in vitro assays have shown varying degrees of cytotoxicity depending on concentration and exposure time .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃F₄N |

| Molecular Weight | 189.11 g/mol |

| Boiling Point | 178-180 °C |

| Density | 1.358 g/cm³ |

| Flash Point | 75 °C (167 °F) |

| Antiandrogenic Activity | Yes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluoro-2-(trifluoromethoxy)benzonitrile, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves sequential halogenation and functional group interconversion. For example:

Fluorination : Introduce fluorine via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C .

Trifluoromethoxy Installation : Use trifluoromethylation reagents like (trifluoromethyl)copper complexes or trifluoromethoxylation via Ullmann coupling with CuI catalysts .

Nitrile Formation : Convert a methyl or halide group to nitrile using KCN or Pd-catalyzed cyanation .

- Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency, while anhydrous conditions prevent hydrolysis of intermediates .

Q. How is this compound characterized structurally and analytically?

- Spectroscopic Techniques :

- NMR : ¹⁹F NMR identifies fluorine environments (δ −55 to −65 ppm for CF₃O; δ −110 ppm for aromatic F) .

- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.032) .

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-F (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethoxy groups influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight :

- The fluorine atom acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position.

- The trifluoromethoxy group (-OCF₃) combines inductive (-I) and resonance (-M) effects, further deactivating the ring and favoring coupling at less hindered positions (e.g., Suzuki-Miyaura at C-5) .

- Case Study : In Pd-mediated couplings, the reaction with arylboronic acids proceeds at C-5 (para to -OCF₃) with >80% yield under mild conditions (THF, 60°C) .

Q. What are the challenges in analyzing degradation products of this compound under hydrolytic conditions?

- Key Issues :

- Hydrolysis of the nitrile group to carboxylic acid (e.g., under acidic conditions) complicates LC-MS analysis due to polarity shifts .

- Trifluoromethoxy groups resist hydrolysis but may generate trace trifluoroacetic acid (TFA), detectable via ¹⁹F NMR .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

- Applications :

- Kinase Inhibitors : The nitrile group acts as a bioisostere for carbonyl, enhancing binding to ATP pockets (e.g., in PF-06465469 analogs) .

- Agrochemicals : Fluorine and -OCF₃ improve lipophilicity and metabolic stability in herbicides .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility: How to validate data?

- Conflict : Melting points range from 46–52°C (likely due to polymorphic forms or impurities) .

- Resolution :

- Perform DSC analysis to confirm thermal transitions.

- Compare solubility in DMSO (reported ~50 mg/mL) via gravimetric methods .

Methodological Best Practices

Q. What strategies minimize side reactions during trifluoromethoxy group installation?

- Recommendations :

- Use AgOCF₃ as a trifluoromethoxylation reagent to avoid competing SNAr pathways.

- Employ microwave-assisted synthesis (100°C, 30 min) to reduce decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.